3-Aminopropylphosphonic acid
Overview
Description
3-Aminopropylphosphonic acid is an organophosphorus compound with the molecular formula C3H10NO3P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphonic acid group. This compound is known for its role as a partial agonist of gamma-aminobutyric acid (GABA) B receptors .
Mechanism of Action
Target of Action
3-Aminopropylphosphonic acid primarily targets the GABA B receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .
Mode of Action
This compound acts as a partial agonist at the GABA B receptors .
Result of Action
The activation of GABA B receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to induce relaxation in unstimulated isolated guinea pig ileum longitudinal muscle . It can also reverse GABA- and baclofen-induced inhibition of twitch responses in isolated guinea pig ileum longitudinal muscle .
Biochemical Analysis
Biochemical Properties
3-Aminopropylphosphonic acid is known to act as a GABAB receptor agonist . This means it interacts with GABAB receptors, a type of protein found in the nervous system, to stimulate a response. The nature of this interaction involves the this compound molecule binding to the receptor, which can lead to changes in cell signaling pathways .
Cellular Effects
The effects of this compound on cells are largely due to its role as a GABAB receptor agonist . By interacting with these receptors, this compound can influence various cellular processes. For instance, it can impact cell signaling pathways and gene expression . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with GABAB receptors . When this compound binds to these receptors, it can activate or inhibit enzymes, leading to changes in gene expression . This can ultimately influence various cellular functions and processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopropylphosphonic acid typically involves the reaction of 3-aminopropanol with phosphorus trichloride. The process can be summarized as follows:
- 3-Aminopropanol is added to a suitable reaction solvent.
- Phosphorus trichloride is slowly added while stirring the reaction mixture.
- The reaction is maintained at room temperature.
- The product is obtained by cooling or adding a suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopropylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives and substituted amino compounds.
Scientific Research Applications
3-Aminopropylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its role as a GABA B receptor agonist, influencing neurotransmission.
Medicine: Research explores its potential therapeutic applications, particularly in modulating GABAergic activity.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Comparison with Similar Compounds
- 2-Aminoethylphosphonic acid
- 3-Aminopropanephosphonic acid
- 4-Aminobutylphosphonic acid
- 6-Aminohexylphosphonic acid
Comparison: 3-Aminopropylphosphonic acid is unique due to its specific interaction with GABA B receptors, which distinguishes it from other similar compounds. While other aminoalkylphosphonic acids may have similar structures, their biological activities and applications can vary significantly.
Properties
IUPAC Name |
3-aminopropylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZQTIFGANBTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157018 | |
Record name | Aminopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-33-5 | |
Record name | 3-Aminopropylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13138-33-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Aminopropyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINOPROPYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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